4-Biphenylyl disulfide
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Overview
Description
1,2-Di([1,1’-biphenyl]-4-yl)disulfane is an organic compound that belongs to the class of disulfides. It is characterized by the presence of two biphenyl groups connected by a disulfide bond. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di([1,1’-biphenyl]-4-yl)disulfane can be synthesized through the oxidation of thiophenol derivatives. A common method involves the reaction of 4-biphenylthiol with an oxidizing agent such as iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{SH} + \text{I}_2 \rightarrow \text{C}_6\text{H}_5\text{S}_2\text{C}_6\text{H}_5 + 2 \text{HI} ]
Industrial Production Methods
In industrial settings, the production of 1,2-Di([1,1’-biphenyl]-4-yl)disulfane typically involves large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic medium.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,2-Di([1,1’-biphenyl]-4-yl)disulfane has several applications in scientific research:
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)disulfane involves the cleavage and formation of the disulfide bond. This process is crucial in redox reactions where the compound can act as an oxidizing or reducing agent. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are essential in maintaining cellular redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of biphenyl groups.
Dimethyl disulfide: Contains methyl groups instead of biphenyl groups.
Diphenyl diselenide: Contains selenium instead of sulfur in the disulfide bond.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)disulfane is unique due to the presence of biphenyl groups, which provide additional steric and electronic effects compared to simpler disulfides. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
19813-92-4 |
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Molecular Formula |
C24H18S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-phenyl-4-[(4-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-26-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
SXSGFEDKJPABJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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